3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole
Description
Properties
CAS No. |
101246-24-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-methyl-5-(2-methylprop-1-enyl)-1,2-oxazole |
InChI |
InChI=1S/C8H11NO/c1-6(2)4-8-5-7(3)9-10-8/h4-5H,1-3H3 |
InChI Key |
NCBAUQNLXGYFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The method described in EP0192931B1 involves anodic oxidation of α,β-unsaturated oximes in the presence of iodide ions (I₂/2I⁻ redox system). For the target compound, the oxime precursor 1a is synthesized from (E)-4-methylpent-3-en-2-one via hydroxylamine hydrochloride treatment. Cyclization occurs through a two-electron oxidation process at a graphite anode, generating a nitrile oxide intermediate that undergoes 1,3-dipolar cyclization (Fig. 1A).
Key Reaction Parameters
Scalability and Solvent Recycling
The aqueous electrolyte can be reused for ≥5 batches without yield reduction, making this method industrially viable. The pH stabilizes at 10.2 during electrolysis, preventing side reactions such as oxime hydrolysis.
Hydroxylamine-Mediated Cyclization of Enamine Ketones
Two-Step Synthesis from Enamine Precursors
WO2005123701A1 outlines a route where 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one (2a ) reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C. For the target isoxazole, the enamine ketone 2b (derived from 2-methylprop-1-en-1-yl magnesium bromide and methyl cyanoacetate) undergoes cyclization (Fig. 1B).
Optimized Conditions
Limitations
Aryl-substituted enamines provide higher yields (70–85%) compared to aliphatic analogs like 2b due to reduced steric hindrance.
DMAP-Triggered Cyclization of Activated Carboxylic Acids
One-Pot Synthesis from Carboxylic Acids
The 2025 ACS JOC protocol (PMC7680602) achieves 4,5-disubstituted oxazoles via mixed trifluorosulfonyl anhydride intermediates. Adapting this for 3,5-substituted isoxazoles requires using β,γ-unsaturated carboxylic acids (3a ) and methyl isocyanoacetate (3b ) (Fig. 1C).
Procedure
Advantages Over Traditional Methods
- Functional group tolerance : Halogens, esters, and phosphine oxides remain intact.
- Scalability : Demonstrated at 50-g scale with 85% yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ABT 418: A Cholinergic Bioisostere
Structure: ABT 418 (3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole) shares the 3-methyl-1,2-oxazole core but differs at position 5, where a (2S)-1-methylpyrrolidin-2-yl group replaces the isobutenyl substituent . Pharmacology: ABT 418, a nicotine bioisostere, targets cholinergic receptors and was investigated for Alzheimer’s disease (AD). It improved cognitive deficits in AD models by enhancing attention and memory via α4β2 nicotinic acetylcholine receptor agonism . Key Difference: The pyrrolidine moiety in ABT 418 enhances binding to nicotinic receptors, while the isobutenyl group’s hydrophobicity could influence membrane permeability or off-target interactions.
Muscimol and Ibotenic Acid: Natural Neuroactive 1,2-Oxazoles
Structure: Muscimol (5-aminomethyl-1,2-oxazol-3-ol) and ibotenic acid (3-hydroxy-5-(2-oxoazolidin-3-yl)-1,2-oxazole) are naturally occurring 1,2-oxazoles with amino and hydroxyl substituents . Pharmacology: These compounds act as GABA_A receptor agonists (muscimol) and glutamate receptor agonists (ibotenic acid), respectively. Their activity stems from polar functional groups that mimic endogenous neurotransmitters . The target compound lacks such polar groups, suggesting divergent mechanisms. Key Difference: The absence of amino/hydroxyl groups in the target compound likely precludes direct interaction with GABA or glutamate receptors, emphasizing the role of substituent polarity in receptor specificity.
1,3-Oxazolesulfonamides: Anticancer Agents
Structure: 1,3-Oxazolesulfonamides feature a sulfonamide group directly attached to a 1,3-oxazole ring, differing in ring atom arrangement compared to 1,2-oxazoles . Pharmacology: These compounds exhibit anticancer activity by inhibiting carbonic anhydrases or modulating apoptosis pathways . The sulfonamide group’s hydrogen-bonding capacity is critical for target engagement. The target compound’s isobutenyl group, being nonpolar, suggests alternative mechanisms (e.g., hydrophobic binding pockets). Key Difference: The 1,2-oxazole vs. 1,3-oxazole ring alters electronic distribution and steric accessibility, impacting target selectivity and metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: Polar groups (e.g., amino in muscimol) favor interactions with neurotransmitter receptors, while nonpolar groups (e.g., isobutenyl) may enhance bioavailability or target lipophilic enzymes .
- Ring Isomerism : 1,2-Oxazoles generally exhibit greater metabolic stability than 1,3-oxazoles due to reduced ring strain, making them preferable in CNS-targeting drugs .
Biological Activity
3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a five-membered ring containing nitrogen and oxygen, contributes to its reactivity and biological effects. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole is with a molecular weight of approximately 137.18 g/mol. The canonical SMILES representation is CC1=NOC(=C1)C=C(C)C, indicating the presence of both a methyl group and a 2-methylprop-1-en-1-yl substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interactions with specific molecular targets such as enzymes or receptors involved in cell wall synthesis or metabolic pathways.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 25 µg/mL | Disruption of metabolic pathways |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can modulate cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth.
Case Study: MCF-7 Breast Cancer Cells
A study examining the effects of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls .
The precise mechanisms by which 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to inflammatory responses or cancer growth signals.
Comparative Analysis with Related Compounds
The biological activity of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole can be compared to structurally similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Methylprop-1-en-1-yl)-isoxazole | Isoxazole ring structure | Moderate antimicrobial activity |
| 3-Methylisoxazole | Simple isoxazole structure | Low anticancer activity |
| 5-(2-Methylprop-1-en-1-yl)-1,2,4-oxadiazole | Oxadiazole ring | High antifungal activity |
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole. Future studies should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Structural modifications to enhance potency and selectivity against specific pathogens or cancer types.
- Mechanistic studies to clarify interactions at the molecular level.
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole, and how can reaction conditions be optimized?
Answer:
The synthesis of isoxazole derivatives typically involves cyclocondensation of β-diketones with hydroxylamine or via 1,3-dipolar cycloaddition reactions. For 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole, a plausible route includes:
Precursor Preparation : Reacting 2-methylprop-1-en-1-yl-substituted aldehydes with methyl-substituted nitriles under acidic conditions to form intermediates.
Cyclization : Using hydroxylamine hydrochloride in ethanol/water under reflux to form the isoxazole ring .
Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., acetic acid) to enhance yield. Monitoring purity via TLC (toluene:ethyl acetate, 8:2) is critical .
Key Characterization : Confirm structure via -NMR (δ 2.1–2.3 ppm for methyl groups) and IR (C=N stretch at 1640–1680 cm) .
Advanced: How can computational methods resolve contradictions in spectral data for structural elucidation?
Answer:
Discrepancies in NMR or IR data (e.g., unexpected coupling constants or missing peaks) may arise from conformational flexibility or impurities. Strategies include:
DFT Calculations : Compare computed -NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
Docking Studies : For bioactive derivatives, molecular docking (AutoDock Vina) can predict binding modes, clarifying if structural anomalies affect function .
Hybrid Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) .
Example : A methyl group’s chemical shift deviation in -NMR might indicate steric hindrance, which DFT can model by optimizing geometry .
Basic: What safety protocols are essential for handling 3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole in the lab?
Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
Ventilation : Use fume hoods during synthesis due to potential vapor release.
Storage : Store in airtight containers at 2–8°C, away from oxidizers. Monitor stability via periodic TLC to detect degradation .
Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately .
Advanced: How can researchers design experiments to assess the compound’s stability under varying pH and temperature?
Answer:
Experimental Design :
- Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C.
- Sample aliquots at 0, 24, 48, and 72 hours.
Analysis :
- Quantify degradation via HPLC (C18 column, acetonitrile/water gradient).
- Identify byproducts using LC-MS/MS.
Kinetics Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Note : Stability studies should align with ICH guidelines for pharmaceuticals if applicable .
Basic: What spectroscopic techniques are most effective for characterizing substituent effects on the isoxazole ring?
Answer:
NMR Spectroscopy :
- -NMR detects electronic effects of substituents (e.g., deshielding of C-4 in electron-withdrawing groups).
- -NMR coupling patterns reveal stereochemistry of the 2-methylprop-1-en-1-yl group .
IR Spectroscopy : C-O-C asymmetric stretching (1250–1300 cm) confirms the oxazole ring integrity .
UV-Vis : Conjugation effects from substituents alter λ (e.g., bathochromic shifts with extended π-systems) .
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
Answer:
Process Optimization :
- Switch from batch to flow chemistry for better heat/mass transfer.
- Use catalysts (e.g., FeCl) to accelerate cyclization .
Purification : Replace recrystallization with column chromatography (silica gel, hexane:ethyl acetate) to recover more product .
Scale-Up Challenges : Monitor exothermic reactions closely; consider solvent alternatives (e.g., THF instead of ethanol) for safer scaling .
Basic: What databases and tools are recommended for verifying the compound’s structural and spectral data?
Answer:
NIST Chemistry WebBook : Access reference -NMR, IR, and mass spectra for validation .
PubChem : Cross-check CAS registry numbers (e.g., 98034-32-3) and physicochemical properties .
Reaxys : Retrieve synthetic protocols and crystallographic data for analogous isoxazoles .
Advanced: What strategies mitigate conflicting bioactivity results in different assay systems?
Answer:
Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds.
Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
Dose-Response Curves : Perform triplicate experiments with IC calculations to quantify potency variability .
Basic: How should researchers document synthetic procedures to ensure reproducibility?
Answer:
Detailed Protocols : Specify molar ratios, solvent volumes, and heating/cooling rates.
Purity Criteria : Report TLC R values, melting points, and HPLC chromatograms .
Data Sharing : Deposit spectral data in repositories like ChemSpider or Zenodo for peer validation .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
Answer:
Dataset Curation : Compile structural (SMILES) and bioactivity data from ChEMBL or PubChem.
Model Training : Use graph neural networks (GNNs) or random forests to correlate substituents with activity.
Validation : Synthesize top-predicted candidates and test in vitro (e.g., enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
